1H-pyrazole-3,5-dicarboxylic Acid Hydrate
Overview
Description
1H-pyrazole-3,5-dicarboxylic Acid Hydrate is a chemical compound with the molecular formula C5H6N2O5 . It is also known by other names such as 3,5-pyrazoledicarboxylic acid monohydrate, pyrazole-3,5-dicarboxylic acid, hydrate, and acmc-1aezk . It is a white crystalline powder .
Molecular Structure Analysis
The molecular weight of this compound is 174.112 g/mol . The InChI Key is GLINCONFUZIMCN-UHFFFAOYSA-N . The SMILES representation is C1=C (NN=C1C (=O)O)C (=O)O.O .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, there are studies on the reactions of related compounds .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of approximately 294°C (decomposition) . The compound is soluble in water .Scientific Research Applications
Synthesis and Structural Characterization
Regiospecific Synthesis of Pyrazoles A regiospecific synthesis process for 1H-pyrazole-3,5-dicarboxylic acid derivatives has been developed. This involves coupling benzyl carbazates with malonyl chlorides or acids, followed by deprotection and derivatization to produce 1,5-disubstituted-1H-pyrazoles containing differentiated ester moieties. These are then transformed into trifluoromethane sulfonates, which undergo Suzuki coupling with boronic acids, leading to moderate to excellent yields. Post-synthesis, selective hydrolysis and mono-esterification allow further modifications of the ester groups present in the resulting 1,5-disubstituted-1H-pyrazoles (Dragovich et al., 2007).
Crystal Structures of Mononuclear Coordination Complexes Mononuclear CuII/CoII coordination complexes have been synthesized and characterized from pyrazole-dicarboxylate acid derivatives. The research presented crystal structures for these complexes, formed through the coordination/chelation and crystallization of organic molecules with CuII/CoII/ZnII. The study detailed the formation of 2D hydrogen bonded networks in these complexes, with and without lattice included water molecules (Radi et al., 2015).
Functionalization Reactions of Pyrazole Carboxylic Acid Studies focused on the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols. The process involved converting the acid into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. The reaction mechanism and the structures of the synthesized compounds were thoroughly analyzed using spectroscopic data and theoretical methods (Yıldırım & Kandemirli, 2006).
Applications in Coordination Chemistry and Molecular Interaction
Synthesis of Coordination Complexes and Study of Molecular Interactions Innovative approaches have been employed to synthesize coordinationcomplexes and study molecular interactions involving 1H-pyrazole-3,5-dicarboxylic acid derivatives. For example, a novel and efficient metal-free, one-pot approach developed a variety of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols. This transformation involves acid-catalyzed propargylation of N,N-diprotected hydrazines, followed by base-mediated 5-endo-dig cyclization, resulting in good overall yields (Reddy, Vijaykumar, & Grée, 2013). Furthermore, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has been identified as an efficient amphiphilic receptor for dopamine and amphetamines, demonstrating its potential in the field of molecular recognition and interaction studies (Reviriego et al., 2006).
Contributions to Material Science and Catalysis
Development of Organostannoxane Macrocycle Networks Significant contributions have been made in the field of material science and catalysis, such as the development of novel 2D network structures containing rectangular box type hexatin units interconnected by dibenzyltin dichloride. This work showcases the application of 1H-pyrazole-3,5-dicarboxylic acid in creating unique network structures that have potential applications in catalysis and material science (Chandrasekhar, Thirumoorthi, & Azhakar, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound can function as both a proton acceptor and donor due to its two carboxylic acid groups and two pyrazole n atoms .
Mode of Action
The mode of action of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate involves its interaction with its targets, leading to changes at the molecular level. The compound’s two carboxylic acid groups and two pyrazole N atoms allow it to function as both a proton acceptor and donor . This dual functionality enables it to participate in various organic reactions .
Biochemical Pathways
It’s known that the compound can participate in various organic reactions, such as oxidation, amination, and carboxylation , which suggests it may influence multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is a white crystalline powder that can dissolve in water and some organic solvents , which may influence its bioavailability.
Result of Action
Given its ability to participate in various organic reactions , it’s likely that the compound induces changes at the molecular level, potentially influencing cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be directly controlled by varying the pH of the reaction environment . Additionally, it’s known that the compound has high chemical stability , suggesting it may retain its efficacy under various environmental conditions.
Biochemical Analysis
Biochemical Properties
1H-pyrazole-3,5-dicarboxylic acid hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. The compound’s ability to form hydrogen bonds and its acidic nature contribute to its reactivity and interactions with biomolecules .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It may also cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under normal laboratory conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and biochemical pathways. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. These factors influence the compound’s availability and effectiveness in biochemical reactions and cellular processes .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its effects on cellular function .
Properties
IUPAC Name |
1H-pyrazole-3,5-dicarboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLINCONFUZIMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369090 | |
Record name | 1H-pyrazole-3,5-dicarboxylic Acid Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303180-11-2 | |
Record name | 1H-pyrazole-3,5-dicarboxylic Acid Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5-Pyrazoledicarboxylic acid monohydrate a promising ligand for developing novel materials?
A1: H3pdc possesses several structural features that make it attractive for material design. Firstly, its carboxylic acid groups can readily coordinate with metal ions, facilitating the construction of diverse metal-organic frameworks (MOFs). [] Secondly, the presence of both oxygen and nitrogen donor atoms within its structure allows for varied coordination modes, further expanding its potential in building complex architectures. []
Q2: How does the bridging mode of 3,5-Pyrazoledicarboxylic acid monohydrate influence the magnetic properties of its copper (II) complex?
A4: In the copper (II) complex of H3pdc, the ligand bridges copper ions in distinct ways, resulting in varying magnetic interactions. The pyrazolate bridge mediates a strong antiferromagnetic interaction within trinuclear units of the complex. Simultaneously, carboxylate bridges connect these trinuclear units, with syn-anti equatorial-equatorial bridging leading to ferromagnetic interactions and syn-anti axial-equatorial bridging resulting in weak antiferromagnetic interactions. These diverse bridging modes and their associated magnetic couplings contribute to the complex magnetic behavior observed in this material. []
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